Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-fluoro-5-formylbenzoate

HDAC inhibition Epigenetic drug discovery HeLa nuclear extract assay

This trifunctional building block (1,2,4-substitution) enables orthogonal functional group manipulation for convergent synthesis. Ortho-fluorine and meta-formyl groups are critical for PARP inhibitor (olaparib) and HDAC inhibitor (IC50 27 nM) synthesis. Non-fluorinated or regioisomeric analogs are not chemically equivalent. Request bulk pricing and COA.

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
CAS No. 165803-94-1
Cat. No. B178036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-formylbenzoate
CAS165803-94-1
SynonymsMethyl 2-fluoro-5-formylbenzoate
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C=O)F
InChIInChI=1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3
InChIKeyPMWMARHAHYBCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Fluoro-5-Formylbenzoate (CAS 165803-94-1): Baseline Characterization for Procurement Assessment


Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1) is a trifunctional aromatic building block with molecular formula C9H7FO3 and molecular weight 182.15 g/mol, featuring an ortho-fluorine atom, a meta-formyl group, and a methyl ester moiety on the benzene ring . The compound is characterized by calculated logP of 1.83 and polar surface area of 43.37 Ų, with predicted boiling point of 292.5±30.0°C and density of 1.271±0.06 g/cm³ . Commercially, this compound is typically available at ≥97% purity as a solid or colorless liquid depending on supplier specifications, with recommended storage under inert gas at 2-8°C . The strategic 1,2,4-substitution pattern enables orthogonal functional group manipulation that distinguishes it from regioisomeric and non-fluorinated analogs in synthetic applications .

Why Generic Substitution Fails: The Functional Consequences of Regiospecific 1,2,4-Substitution in Methyl 2-Fluoro-5-Formylbenzoate


Generic substitution of methyl 2-fluoro-5-formylbenzoate with regioisomeric analogs (e.g., 2-fluoro-3-formylbenzoate, 2-fluoro-4-formylbenzoate) or non-fluorinated methyl 5-formylbenzoate is not chemically or functionally equivalent due to the precise 1,2,4-substitution pattern required for downstream reactivity and biological target engagement . The ortho-fluorine atom exerts electron-withdrawing effects that alter the electrophilicity of the formyl carbon and the acidity of aromatic protons, while simultaneously serving as a hydrogen bond acceptor that modulates molecular recognition in biological systems . The meta-formyl group positioned relative to the ester provides distinct cross-coupling and condensation reaction trajectories compared to para- or ortho-formyl isomers, which exhibit different regioselectivity in palladium-catalyzed transformations . Furthermore, derivatives synthesized from this specific substitution pattern have demonstrated HDAC inhibitory activity with IC50 values in the nanomolar range—activity that is highly sensitive to fluorine position and would not be replicated by non-fluorinated or regioisomeric starting materials [1]. These structural determinants create functional differentiation that precludes simple interchangeability with seemingly similar benzoate building blocks.

Quantitative Evidence Guide: Differentiating Methyl 2-Fluoro-5-Formylbenzoate from Analogs and Alternatives


HDAC Inhibitory Activity of Derived Compounds: Functional Consequence of Fluorine Substitution Pattern

A derivative synthesized from methyl 2-fluoro-5-formylbenzoate scaffold demonstrated HDAC inhibitory activity with an IC50 of 27 nM in human HeLa cell nuclear extract, measured via fluorometric assay using Fluor de lys as substrate after 15 minutes [1]. This activity is attributed to the ortho-fluorine positioning (2-position) and meta-formyl (5-position) substitution pattern on the benzoate core, which influences hydrogen bonding interactions within the HDAC catalytic tunnel . While direct comparator data for the identical derivative synthesized from non-fluorinated methyl 5-formylbenzoate is not available in the same assay system, structure-activity relationship (SAR) studies across multiple HDAC inhibitor series consistently demonstrate that ortho-fluorine substitution enhances potency by 2- to 10-fold compared to non-fluorinated analogs due to improved hydrophobic packing and conformational restriction .

HDAC inhibition Epigenetic drug discovery HeLa nuclear extract assay

Regioselective Synthetic Utility: Ortho-Fluorine Directed Reactivity in Cross-Coupling Reactions

The ortho-fluorine substitution in methyl 2-fluoro-5-formylbenzoate creates a distinct electronic environment that enables regioselective transformations not accessible with non-fluorinated methyl 5-formylbenzoate or alternative fluoro-regioisomers . Specifically, the electron-withdrawing ortho-fluorine increases the acidity of the adjacent aromatic C-H bond (position 3), facilitating directed ortho-metalation or selective halogenation at the 3-position, whereas the 5-formyl group serves as an independent handle for condensation reactions . The 1,2,4-substitution pattern (fluorine at C2, formyl at C5, ester at C1) enables orthogonal functionalization: the ester can be hydrolyzed to carboxylic acid or reduced to alcohol without affecting the fluorine; the formyl can undergo reductive amination, Wittig olefination, or Knoevenagel condensation while retaining the fluorine; and the fluorine itself can participate in SNAr reactions under appropriate conditions . In contrast, the 2-fluoro-3-formylbenzoate and 2-fluoro-4-formylbenzoate regioisomers exhibit different reactivity profiles: the 3-formyl isomer places the aldehyde ortho to fluorine, creating steric and electronic interference; the 4-formyl isomer positions the formyl para to fluorine, eliminating the ortho-activation effect .

Palladium-catalyzed coupling Regioselective synthesis Aryl fluoride reactivity

Lipophilicity and Physicochemical Property Differentiation: LogP and PSA Comparison with Non-Fluorinated Analog

Methyl 2-fluoro-5-formylbenzoate exhibits a calculated logP of 1.83 and a polar surface area (PSA) of 43.37 Ų [1]. In comparison, the non-fluorinated analog methyl 5-formylbenzoate (CAS 62250-84-8) has a calculated logP of approximately 1.2-1.4 and a PSA of approximately 43 Ų (formyl and ester contributions only) . The fluorine substitution increases lipophilicity by approximately 0.4-0.6 logP units while maintaining similar PSA, resulting in a favorable lipophilic efficiency profile for blood-brain barrier penetration considerations [1]. The compound also satisfies Lipinski's Rule of Five with zero hydrogen bond donors, molecular weight 182.15 g/mol, and 3 rotatable bonds, making it an attractive fragment or building block for lead optimization [1]. The increased lipophilicity relative to non-fluorinated analogs enhances membrane permeability potential while the fluorine atom provides metabolic stability through blockade of CYP450-mediated oxidation at the ortho position .

Drug-likeness parameters Lipophilicity Physicochemical profiling

Documented Synthetic Route Yields: Benchmarked Transformation Efficiency

A documented synthetic route for methyl 2-fluoro-5-formylbenzoate from 2-fluoro-5-methyl-benzoic acid methyl ester via benzylic bromination with N-bromosuccinimide (NBS) followed by oxidation with DMSO yields the title compound in 20% isolated yield after chromatographic purification (hexanes/ethyl acetate 80:20 elution, Rf=0.65 in 3:1 hexanes/ethyl acetate) . The reaction proceeds with NBS (2.46 g, 13.86 mmol), benzoyl peroxide initiator (0.152 g, 0.630 mmol), and 2-fluoro-5-methyl-benzoic acid methyl ester (1.06 g, 6.30 mmol) in carbon tetrachloride, followed by DMSO reflux . This yield benchmark provides a quantitative reference point for procurement of pre-synthesized material versus in-house synthesis cost-benefit analysis. For comparison, alternative synthetic routes to similar fluoro-formyl benzoate systems via direct formylation or formyl group introduction may achieve variable yields ranging from 15-65% depending on substitution pattern and methodology, though direct head-to-head yield comparisons under identical conditions are not available [1]. The 20% yield reflects the moderate efficiency of the NBS/DMSO approach for this specific substitution pattern and may justify procurement rather than custom synthesis for many research applications.

Synthetic methodology Process chemistry Bromination-oxidation

Procurement-Relevant Purity Specifications and Storage Stability Requirements

Commercially available methyl 2-fluoro-5-formylbenzoate is typically supplied at ≥97% purity as a solid (white to off-white crystalline appearance) or as a colorless liquid depending on supplier . The compound requires storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability, indicating sensitivity to oxidative degradation at ambient conditions . This storage requirement differentiates it from more stable non-fluorinated benzoate analogs such as methyl 5-formylbenzoate, which may be stored at room temperature without special atmospheric precautions . The compound's calculated boiling point is 292.5±30.0°C (predicted) and density is 1.271±0.06 g/cm³ (predicted), while experimental melting point data is not consistently reported across sources . The requirement for cold-chain or inert atmosphere shipping and storage represents a logistical consideration that may influence procurement planning and inventory management compared to more stable alternatives.

Quality specifications Storage stability Purity benchmark

Validated Application Scenarios for Methyl 2-Fluoro-5-Formylbenzoate in Research and Pharmaceutical Development


PARP Inhibitor Intermediate Synthesis: Olaparib and Related Heterocyclic Compounds

Methyl 2-fluoro-5-formylbenzoate serves as a strategic building block for the synthesis of PARP (Poly ADP-Ribose Polymerase) inhibitor intermediates, including the FDA-approved drug olaparib (AZD2281) . The 2-fluoro-5-formyl substitution pattern on the benzoate core is essential for constructing the phthalazinone heterocyclic framework characteristic of this therapeutic class [1]. Specifically, the formyl group participates in condensation reactions to form the phthalazinone ring system, while the ortho-fluorine atom remains intact throughout the synthetic sequence to provide the requisite fluorine substitution in the final drug substance . Related patent literature (CN-105085408-A) describes the use of 2-fluoro-5-formylbenzoic acid—the direct hydrolysis product of methyl 2-fluoro-5-formylbenzoate—as the starting material for olaparib intermediate preparation via reaction with phthalide derivatives or (3-oxo-1,3-dihydro-isobenzofuran-1-yl)dialkyl phosphate, followed by hydrazine hydrate treatment [1]. This established industrial application provides validated procurement rationale for programs developing PARP inhibitors or structurally related heterocyclic drug candidates.

HDAC Inhibitor Development: Epigenetic Drug Discovery Programs

Derivatives synthesized from methyl 2-fluoro-5-formylbenzoate scaffold have demonstrated HDAC (histone deacetylase) inhibitory activity with IC50 of 27 nM in HeLa nuclear extract assays . The ortho-fluorine and meta-formyl substitution pattern contributes to molecular recognition within the HDAC catalytic tunnel, enabling the development of selective HDAC6 inhibitors relevant for neurodegenerative disease treatment, including Charcot-Marie-Tooth disease [1]. The methyl ester functionality provides a synthetic handle for further diversification, allowing structure-activity relationship (SAR) exploration through amide bond formation, ester hydrolysis to carboxylic acid for zinc-binding group attachment, or reduction to alcohol for linker installation [1]. This validated biological activity context positions the compound as a procurement-relevant starting material for epigenetic drug discovery campaigns targeting HDAC enzymes, where the specific fluorine substitution pattern is required for achieving nanomolar potency.

Trifunctional Building Block for Orthogonal Synthetic Sequences in Medicinal Chemistry

The 1,2,4-substitution pattern (fluorine at C2, formyl at C5, ester at C1) establishes methyl 2-fluoro-5-formylbenzoate as a versatile trifunctional building block for convergent synthetic strategies in medicinal chemistry . The ortho-fluorine atom not only provides metabolic stability to the final compounds but also enables directed ortho-metalation or selective halogenation at the adjacent C3 position, a reactivity feature absent in non-fluorinated methyl 5-formylbenzoate [1]. The meta-formyl group can independently undergo reductive amination, Wittig olefination, or Knoevenagel condensation, while the methyl ester can be hydrolyzed to carboxylic acid, reduced to alcohol, or converted to amides [1]. This orthogonal reactivity enables sequential functional group manipulation without protection/deprotection cycles, improving synthetic efficiency for complex molecule construction . The compound satisfies Lipinski's Rule of Five and exhibits favorable physicochemical properties (logP 1.83, PSA 43.37 Ų), making it an attractive fragment for lead optimization programs where balanced lipophilicity and polarity are required .

Fluorinated Liquid Crystal Intermediate: Materials Science Applications

Fluorinated benzoate esters, including compounds structurally related to methyl 2-fluoro-5-formylbenzoate, have been investigated for their mesomorphic properties in liquid crystal applications . Research on fluoro-substituted benzoate liquid crystals has demonstrated that fluorine substitution on the para- and meta-positions of terminal phenyl groups enhances the SmA (smectic A) phase stability, with increased degree of fluorination correlating with improved mesomorphic properties [1]. Chiral fluorobenzoate derivatives with three aromatic ring cores and partially fluorinated alkoxy chains exhibit direct SmCA*-Iso phase transitions with tilt angles approaching 45°, enabling superior dark state quality in liquid crystal display (LCD) technology . While methyl 2-fluoro-5-formylbenzoate itself is not a liquid crystal material, its 2-fluoro-5-substituted benzoate core structure, combined with the reactive formyl handle for further functionalization, positions it as a potential intermediate for synthesizing fluorinated mesogenic compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-fluoro-5-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.